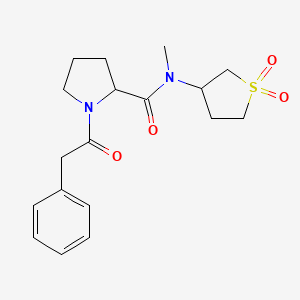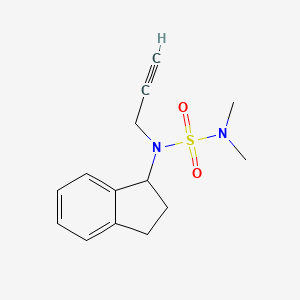
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine, also known as DPI, is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in phagocytes. DPI has been widely used in scientific research to investigate the role of ROS in various biological processes.
Mécanisme D'action
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine inhibits NADPH oxidase by blocking the transfer of electrons from NADPH to oxygen, which is the first step in ROS generation. N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine binds to the flavin adenine dinucleotide (FAD) domain of the NADPH oxidase subunit gp91phox, which prevents the formation of the active enzyme complex. As a result, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine suppresses the production of superoxide anion, hydrogen peroxide, and other ROS in phagocytes.
Biochemical and Physiological Effects
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting ROS production, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine can also modulate the activity of other enzymes and signaling pathways. For example, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has been reported to inhibit protein kinase C (PKC), which is involved in cell growth and differentiation. N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine can also activate the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis. Furthermore, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has been shown to induce autophagy, a cellular process that degrades damaged organelles and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has several advantages for lab experiments. It is a highly potent and specific inhibitor of NADPH oxidase, which allows researchers to selectively block ROS production in phagocytes. N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo studies. However, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has some limitations as well. It can interact with other enzymes and signaling pathways, which may complicate the interpretation of experimental results. N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine can also have off-target effects at high concentrations, which can lead to non-specific toxicity.
Orientations Futures
There are several future directions for research on N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine. One area of interest is the development of N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine analogs with improved potency and selectivity. Another area of interest is the use of N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine in combination with other drugs or therapies to enhance their efficacy. For example, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting their ROS defense mechanisms. Additionally, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine can be used as a tool to study the role of ROS in aging, metabolism, and other physiological processes. Overall, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has great potential for advancing our understanding of ROS biology and its implications for human health and disease.
Méthodes De Synthèse
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine can be synthesized by reacting 2,3-dihydro-1H-inden-1-amine with propargyl bromide followed by treatment with dimethyl sulfamide. The reaction scheme is shown below:
Applications De Recherche Scientifique
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has been used in a variety of scientific research applications, including the study of oxidative stress, inflammation, and immune response. It has been shown to inhibit ROS production in neutrophils, monocytes, and macrophages, which are important immune cells involved in the defense against pathogens. N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has also been used to investigate the role of ROS in cancer, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-4-11-16(19(17,18)15(2)3)14-10-9-12-7-5-6-8-13(12)14/h1,5-8,14H,9-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJADSNBDWNBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC#C)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

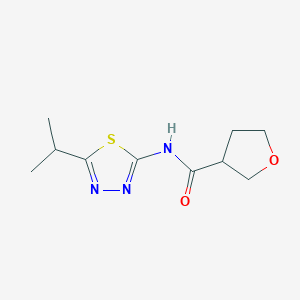
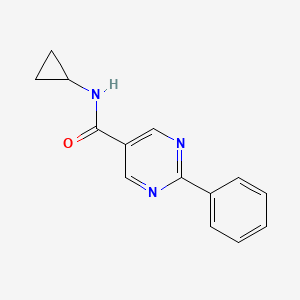
![4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine](/img/structure/B7531502.png)
![N-(1-tert-butylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7531512.png)
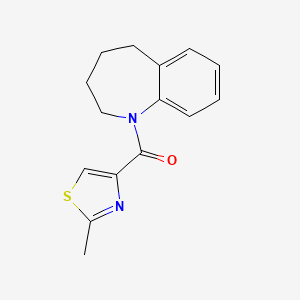

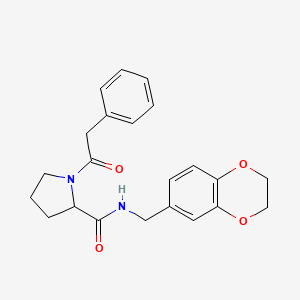
![4-(3-Methyl-5-nitroimidazol-4-yl)-4-azatricyclo[4.3.1.13,8]undecane](/img/structure/B7531533.png)
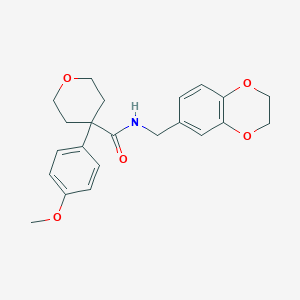
![N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531536.png)
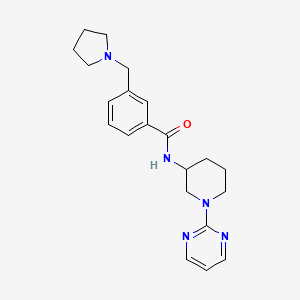
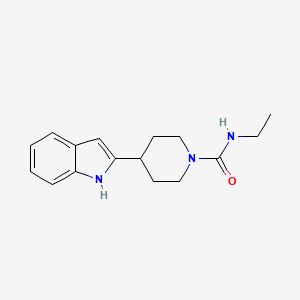
![N-(2-cyanopropyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7531583.png)
